molecular formula C16H20N4O2S B2777417 N-[2-[4-(2-Cyanothiophen-3-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361889-70-3

N-[2-[4-(2-Cyanothiophen-3-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No.: B2777417
CAS No.: 2361889-70-3
M. Wt: 332.42
InChI Key: UXDCPSNDBBLCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups including a cyano group (-CN), a thiophenyl group, a piperazine ring, an amide group (CONH2), and a prop-2-enamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves several steps including the formation of the piperazine ring, the introduction of the cyanothiophenyl group, and the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The presence of the amide group could lead to the formation of hydrogen bonds, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, for example in medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[2-[4-(2-cyanothiophen-3-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-3-15(21)18(4-2)12-16(22)20-8-6-19(7-9-20)13-5-10-23-14(13)11-17/h3,5,10H,1,4,6-9,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCPSNDBBLCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C2=C(SC=C2)C#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.